molecular formula C19H17N3O4S B2669146 N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034321-29-2

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2669146
CAS No.: 2034321-29-2
M. Wt: 383.42
InChI Key: FGYRUFZCQYMDMZ-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound that likely contains a sulfonamide functional group . Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Synthesis Analysis

The synthesis of sulfonamides and related compounds has been a topic of interest in the field of organic chemistry . Sulfonimidates, which are organosulfur species bearing a tetrahedral sulfur center, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents .


Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The structure of the specific compound “N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” would likely contain these features, along with additional structural elements related to the bipyridin and dihydrobenzo[b][1,4]dioxine components.


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. A novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones via a visible light-mediated N–S bond cleavage has been described . This reaction is different from the typical transition-metal-catalyzed C(O)–N bond activation .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Abbasi et al. (2016) focused on the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety. This research aimed to explore their antibacterial potential against various Gram-negative and Gram-positive strains. The compounds were synthesized through reactions involving N-2,3-dihydrobenzo[1,4]dioxin-6-amine and further modifications, and were found to exhibit potent therapeutic potential against the tested bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition and Antimicrobial Properties

Irshad et al. (2019) reported the design, synthesis, and biological evaluation of sulfonamides possessing the 1,4-benzodioxane nucleus. These compounds were assessed for their inhibitory activity against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) enzymes. The study revealed moderate to good activity against these enzymes, highlighting the compounds' potential therapeutic utility. Some derivatives also demonstrated proficient antimicrobial activities, offering a promising direction for developing new antimicrobial agents (Irshad et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is not provided in the search results, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-27(24,16-3-4-17-18(12-16)26-11-10-25-17)22-13-15-2-1-7-21-19(15)14-5-8-20-9-6-14/h1-9,12,22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRUFZCQYMDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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